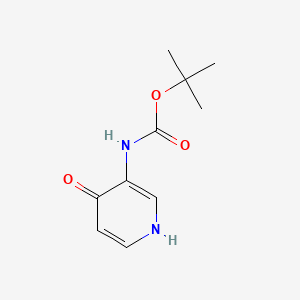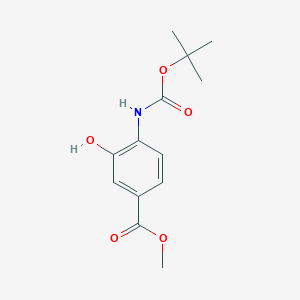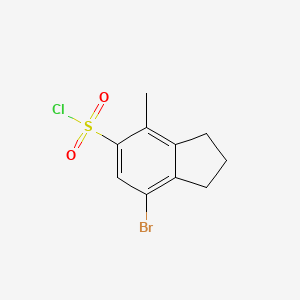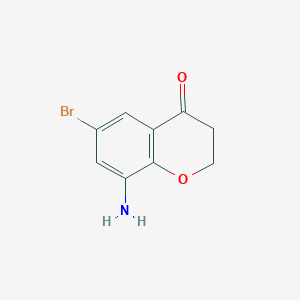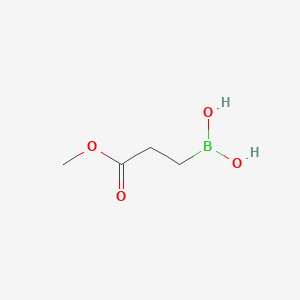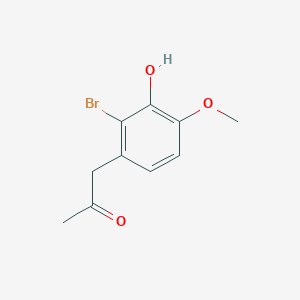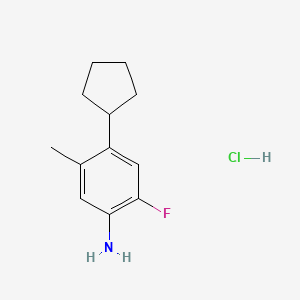
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride is a chemical compound that belongs to the class of anilines. It is characterized by the presence of a cyclopentyl group, a fluorine atom, and a methyl group attached to the aniline ring. This compound is typically found as a white to yellowish powder and is sparingly soluble in water and slightly soluble in ethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride can be achieved through a multi-step process involving several key reactions. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . The general steps include:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction to Amine: The nitro group is reduced to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction steps but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methylaniline: Used in the preparation of 6-chloro-5-fluoroindole and other derivatives.
Cyclopentylamine: A simpler compound with a cyclopentyl group attached to an amine.
Fluoroanilines: A class of compounds with a fluorine atom attached to the aniline ring.
Uniqueness
4-Cyclopentyl-2-fluoro-5-methylaniline hydrochloride is unique due to the combination of its cyclopentyl, fluorine, and methyl groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H17ClFN |
|---|---|
Peso molecular |
229.72 g/mol |
Nombre IUPAC |
4-cyclopentyl-2-fluoro-5-methylaniline;hydrochloride |
InChI |
InChI=1S/C12H16FN.ClH/c1-8-6-12(14)11(13)7-10(8)9-4-2-3-5-9;/h6-7,9H,2-5,14H2,1H3;1H |
Clave InChI |
GHYBYLZJOSAXOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C2CCCC2)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


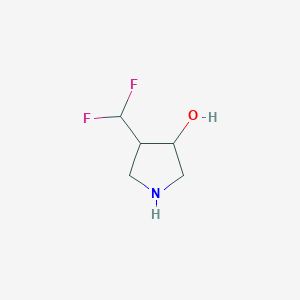
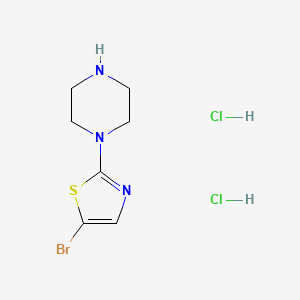
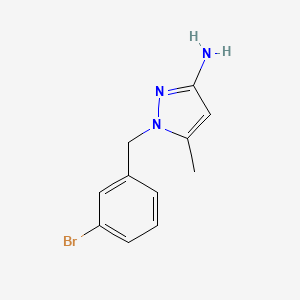

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)
![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)

